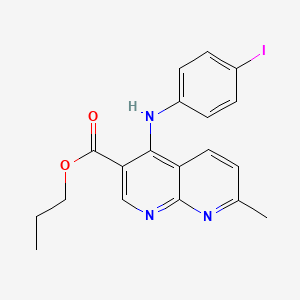

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a naphthyridine derivative with a propyl carboxylate group at the 3-position and a 4-iodophenylamino group at the 4-position. Naphthyridines are a class of compounds that contain a two nitrogen atoms and have been studied for their potential biological activities . The presence of the iodophenylamino group could suggest potential reactivity or biological activity, as iodine is often used in medicinal chemistry for its unique properties .

Molecular Structure Analysis

The molecular structure of this compound would likely show aromaticity in the naphthyridine ring system, a common feature in many biologically active compounds . The iodophenyl group would likely contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The iodine atom on the phenyl ring could potentially undergo various substitution reactions. Additionally, the carboxylate group could participate in esterification or amidation reactions .Physical And Chemical Properties Analysis

Based on its structure, this compound is likely to be solid at room temperature . The presence of the iodine atom and the carboxylate group could increase its polarity and potentially its solubility in polar solvents .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Researchers have synthesized lipophilic diaromatic derivatives of 1,2,4-triazolo [1,5-a]pyridine. These compounds exhibit anticonvulsant activity by inhibiting GABA uptake. Their ability to cross the blood-brain barrier (BBB) makes them promising candidates for neurological disorders .

Material Sciences

Beyond medicinal applications, 1,2,4-triazolo [1,5-a]pyridine finds use in material sciences. Its unique structure and properties make it valuable for designing functional materials, such as sensors, catalysts, and polymers .

Synthetic Chemistry

The compound’s synthesis methodology is noteworthy. A catalyst-free, additive-free approach under microwave conditions has been established. Enaminonitriles and benzohydrazides are key starting materials, leading to the formation of 1,2,4-triazolo [1,5-a]pyridines in good-to-excellent yields. Late-stage functionalization further demonstrates its synthetic utility .

Safety and Hazards

Direcciones Futuras

The study of naphthyridine derivatives is an active area of research due to their potential biological activities . The introduction of different functional groups, such as the iodophenylamino and carboxylate groups in this compound, could lead to new properties and activities, warranting further investigation .

Propiedades

IUPAC Name |

propyl 4-(4-iodoanilino)-7-methyl-1,8-naphthyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18IN3O2/c1-3-10-25-19(24)16-11-21-18-15(9-4-12(2)22-18)17(16)23-14-7-5-13(20)6-8-14/h4-9,11H,3,10H2,1-2H3,(H,21,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJAORTMQRMVFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)C1=CN=C2C(=C1NC3=CC=C(C=C3)I)C=CC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18IN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propyl 4-((4-iodophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(3,5-dimethylphenyl)-1,7-dimethyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3008477.png)

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)

![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)

![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)

![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)

![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![1-{[1-(4-Methylbenzyl)-5-oxopyrrolidin-3-yl]carbonyl}piperidine-4-carboxylic acid](/img/structure/B3008498.png)